molecular formula C17H19BrN2O5S B5223694 N-(2-bromophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

N-(2-bromophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B5223694
M. Wt: 443.3 g/mol
InChI Key: SFVPRINPJMQSMK-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a dimethoxyaniline moiety, and a methylsulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Bromination: Starting with aniline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the ortho position.

    Sulfonylation: The methylsulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Acetamide Formation: Finally, the acetamide moiety can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic transformations.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. Structure-activity relationship (SAR) studies can help in understanding the pharmacological properties of these derivatives.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(2,4-dimethoxyanilino)acetamide
  • N-(2-fluorophenyl)-2-(2,4-dimethoxyanilino)acetamide
  • N-(2-iodophenyl)-2-(2,4-dimethoxyanilino)acetamide

Uniqueness

N-(2-bromophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of the bromophenyl group with the dimethoxyaniline and methylsulfonyl moieties may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O5S/c1-24-12-8-9-15(16(10-12)25-2)20(26(3,22)23)11-17(21)19-14-7-5-4-6-13(14)18/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVPRINPJMQSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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